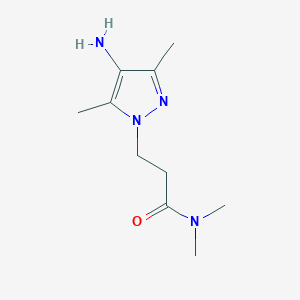

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

Description

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide |

InChI |

InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(12-7)6-5-9(15)13(3)4/h5-6,11H2,1-4H3 |

InChI Key |

OVYUTTNODACZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)N(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core

Starting Materials: The pyrazole ring is typically synthesized by reacting hydrazine derivatives with β-diketones or similar 1,3-dicarbonyl compounds. For this compound, 4-amino-3,5-dimethyl-1H-pyrazole is the core intermediate.

Reaction Conditions: The pyrazole ring formation is often carried out under reflux in polar solvents such as ethanol or acetic acid, sometimes catalyzed by acids or bases to facilitate cyclization.

Mechanistic Insight: Fourier transform infrared spectroscopy combined with chemometric analysis (Independent Component Analysis) and density functional theory calculations have been used to monitor and elucidate the synthesis mechanism of 4-amino-3,5-dimethylpyrazole, confirming the formation of intermediates and the final pyrazole structure under controlled conditions.

Coupling with N,N-Dimethylpropanamide Moiety

Amide Bond Formation: The coupling of 4-amino-3,5-dimethyl-1H-pyrazole with N,N-dimethylpropanamide is typically achieved via amide bond formation strategies.

Synthetic Route: A common approach involves activating the propanoic acid derivative (such as 3-(N,N-dimethylamino)propanoic acid or its acid chloride) followed by nucleophilic substitution with the pyrazole nitrogen.

Reagents and Catalysts: Activation methods include conversion of the acid to its acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF), followed by reaction with the pyrazole amine under mild conditions. Alternatively, carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) can be used to facilitate amide bond formation at room temperature in solvents like acetonitrile.

Reaction Conditions: The coupling reactions are generally performed at ambient temperature or slightly elevated temperatures (20–40 °C) with stirring for 12–24 hours to maximize yield.

Purification and Characterization

Purification: The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography to isolate the pure 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide.

Characterization: The compound is characterized by spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Mechanistic Studies: The synthesis mechanism of the pyrazole ring has been elucidated by combining in-line FT-IR spectroscopy with chemometric analysis and quantum chemical calculations, providing a reliable method to monitor reaction progress and intermediate formation.

Coupling Efficiency: Comparative studies on coupling methods for similar amide formation reactions indicate that azide coupling methods may offer improved yields and simpler workups compared to traditional carbodiimide-mediated couplings. However, for this specific compound, acid chloride coupling remains a standard approach.

Structural Confirmation: The molecular formula C10H18N4O and molecular weight 210.28 g/mol have been confirmed by various analytical techniques, with the canonical SMILES notation CC1=C(C(=NN1CCC(=O)N(C)C)C)N and InChI keys available for database referencing.

The preparation of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide involves a well-established synthetic route starting from hydrazine and β-diketone derivatives to form the substituted pyrazole ring, followed by amide bond formation through acid chloride or carbodiimide-mediated coupling with N,N-dimethylpropanamide. Advanced spectroscopic and computational methods have enhanced understanding of the reaction mechanisms, enabling optimization of synthesis conditions for improved yield and purity. The compound’s unique structure makes it a valuable intermediate for further chemical and biological research.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Extensions : The pyridazine-containing analog () exhibits a larger molecular weight and extended π-system, which may enhance binding affinity in biological systems but reduce solubility.

- Functional Group Replacements: Replacing the propanamide with oxolanone () introduces ring strain and alters polarity, while nitro and sulfonamide groups () increase reactivity and electronic complexity.

Physicochemical Properties

Key Observations:

- Bulkier analogs (e.g., pyridazine derivative) face solubility challenges, limiting their application in aqueous environments.

Biological Activity

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound notable for its unique pyrazole ring structure. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and mechanisms of action.

The molecular formula of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is with a molecular weight of 210.28 g/mol. The compound features a pyrazole ring that contributes to its biological activity, particularly through interactions with specific molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4O |

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 3-(4-amino-3,5-dimethylpyrazol-1-yl)-N,N-dimethylpropanamide |

| InChI Key | MSJRPHKNBIEEHC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways. For instance, compounds with similar structures have been shown to affect the mTOR signaling pathway, which is crucial in regulating cell growth and metabolism .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives on cancer cell lines. For example, compounds structurally related to 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds inhibited mTORC1 activity and increased autophagy, suggesting a potential role as anticancer agents .

Autophagy Modulation

The compound's ability to modulate autophagy presents another significant aspect of its biological activity. By interfering with mTORC1 reactivation, it can disrupt autophagic flux under starvation conditions, leading to the accumulation of autophagosomes . This mechanism indicates potential therapeutic applications in cancer treatment where autophagy plays a dual role in tumor suppression and promotion.

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives:

- Study on MIA PaCa-2 Cells : A study indicated that selected pyrazole derivatives exhibited potent antiproliferative activity and good metabolic stability. They were shown to reduce mTORC1 activity significantly while enhancing autophagic processes .

- Inhibition of Type III Secretion System (T3SS) : Research involving related compounds demonstrated inhibition of T3SS in pathogenic bacteria, suggesting that these pyrazole derivatives could also serve as antibacterial agents by disrupting secretion systems critical for virulence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions targeting the pyrazole ring’s amino group or through acylation of the dimethylpropanamide side chain. Microwave-assisted synthesis (e.g., 80–100°C, DMF solvent) can enhance reaction efficiency by improving heat distribution and reducing side products . Optimization of solvent polarity (e.g., DMSO vs. ethanol) and stoichiometric ratios of reagents (e.g., 1.2:1 base-to-substrate ratio) is critical to maximize yield (>85%) and minimize impurities like unreacted starting materials .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions on the pyrazole ring and the dimethylpropanamide moiety. Key signals include δ ~2.3 ppm (N,N-dimethyl protons) and δ ~6.1 ppm (pyrazole C-H) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight (196.25 g/mol) and detect impurities via retention time and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths and angles, particularly for the pyrazole-amide linkage .

Q. What preliminary biological assays are suitable for screening its anti-inflammatory or analgesic potential?

- Methodology :

- In vitro COX-2 inhibition assays : Measure IC values using fluorometric or colorimetric kits to assess interaction with cyclooxygenase enzymes .

- Cell-based assays : Test cytotoxicity (e.g., MTT assay on RAW 264.7 macrophages) and cytokine suppression (e.g., TNF-α/IL-6 ELISA) to evaluate anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Orthogonal assays : Compare results from enzymatic (e.g., COX-2 inhibition) and cell-based assays to rule out false positives .

- Structural analogs : Synthesize derivatives (e.g., replacing the dimethylpropanamide with a methyl ester) to isolate the pharmacophore responsible for activity .

- Dose-response studies : Perform IC titrations under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What computational strategies predict the compound’s interaction with biological targets like kinases or GPCRs?

- Methodology :

- Molecular docking (AutoDock Vina) : Model binding poses against homology models of targets (e.g., p38 MAP kinase) using the pyrazole’s amino group as a hydrogen bond donor .

- Molecular dynamics simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG) and conformational flexibility .

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- Pro-drug synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to the dimethylpropanamide side chain to enhance solubility .

- LogP modulation : Replace methyl groups on the pyrazole with polar substituents (e.g., hydroxyl) to balance lipophilicity and membrane permeability .

Key Research Gaps

- Mechanistic studies : Limited data on off-target effects (e.g., kinase panel screening).

- In vivo models : Efficacy in animal models of inflammation or pain remains unvalidated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.